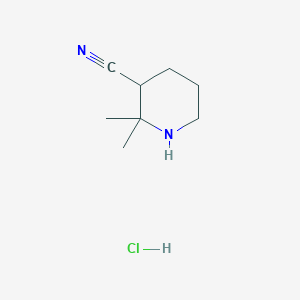2,2-Dimethylpiperidine-3-carbonitrile hydrochloride
CAS No.: 1374658-07-7
Cat. No.: VC2966477
Molecular Formula: C8H15ClN2
Molecular Weight: 174.67 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1374658-07-7 |
|---|---|
| Molecular Formula | C8H15ClN2 |
| Molecular Weight | 174.67 g/mol |
| IUPAC Name | 2,2-dimethylpiperidine-3-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C8H14N2.ClH/c1-8(2)7(6-9)4-3-5-10-8;/h7,10H,3-5H2,1-2H3;1H |
| Standard InChI Key | RNPBFIXSSHPYCC-UHFFFAOYSA-N |
| SMILES | CC1(C(CCCN1)C#N)C.Cl |
| Canonical SMILES | CC1(C(CCCN1)C#N)C.Cl |
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride is a chemical compound belonging to the piperidine class, which are cyclic amines. This compound is notable for its unique structure and potential applications in medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it suitable for laboratory use.
Stability and Reactivity
-
Stability: Generally stable under standard laboratory conditions but should be stored away from moisture and light to prevent degradation.
-
Reactivity: The compound can participate in various chemical reactions due to its functional groups. The choice of reagents and conditions (e.g., temperature, solvent) plays a crucial role in determining the outcome of these reactions.
Synthesis
The synthesis of 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride typically involves several steps that may include techniques such as reflux conditions or microwave-assisted synthesis to improve efficiency.
Applications
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride finds applications primarily in medicinal chemistry and organic synthesis. Further exploration into its applications could lead to discovering novel uses in drug development or material science based on its unique structural properties.
Safety and Hazards
While specific safety data for 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride is limited, compounds with similar structures often pose hazards such as acute toxicity and skin irritation. General precautions should include handling in an inert atmosphere and avoiding contact with skin and eyes.
Hazard Classification of Related Compounds
| Compound | Hazard Statements |
|---|---|
| Piperidine-3-carbonitrile hydrochloride | H302, H312, H315, H319, H332, H335 |
| 2,2-Dimethylpiperidine-4-carbonitrile hydrochloride | H302, H312, H315, H319, H332, H335 |
| Piperidine-4-carbonitrile hydrochloride | H301, H319 |
| 3,3-Dimethylpiperidine hydrochloride | H302, H315, H319, H335 |
Research Findings
Research into the specific mechanisms of action for 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride would require further investigation into biological assays or computational modeling studies to elucidate how this compound interacts at a molecular level with biological targets. Spectral data (NMR, IR) would provide additional insights into the compound's characteristics but are not specified in the available sources.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume